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molecular formula C6H5BrN4 B2977377 4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine CAS No. 900863-28-7

4-bromo-1H-pyrazolo[4,3-c]pyridin-3-amine

Cat. No. B2977377
M. Wt: 213.038
InChI Key: OASNHFNYJHFLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008322B2

Procedure details

To 3.5 g of POBr3 melted at 45° C. is added 0.4 g of 3-amino-1H-pyrazolo[4,3-c]pyrid-4-ol, and the suspension is then maintained at 70° C. for 4 hours. The resulting mixture is allowed to cool and is hydrolysed, cautiously, with sodium bicarbonate solution. The mixture is extracted with ethyl acetate. The organic phase is isolated and dried over magnesium sulfate, filtered and then concentrated under reduced pressure. 0.33 g of 4-bromo-1H-pyrazolo[4,3-c]pyrid-3-ylamine is obtained in the form of a cream-coloured solid.
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)([Br:3])=O.[NH2:6][C:7]1[C:11]2[C:12](O)=[N:13][CH:14]=[CH:15][C:10]=2[NH:9][N:8]=1.C(=O)(O)[O-].[Na+]>>[Br:3][C:12]1[C:11]2[C:7]([NH2:6])=[N:8][NH:9][C:10]=2[CH:15]=[CH:14][N:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Name
Quantity
0.4 g
Type
reactant
Smiles
NC1=NNC2=C1C(=NC=C2)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase is isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC2=C1C(=NN2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.33 g
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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